BenchChemオンラインストアへようこそ!

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Lipophilicity Permeability Drug Design

This privileged scaffold features a distinct N2-(3-fluorobenzyl) substituent that alters lipophilicity and binding orientation versus N2-alkyl/arylpiperazinyl analogs. Ideal for matrix SAR libraries targeting new anti-inflammatory chemotypes, it serves as a negative control to isolate N2-substitution effects. The C6-(3-nitrophenyl) group can be reduced to aniline for diazirine/aryl azide photoaffinity probes or isotopically labeled (¹⁸F) for PET tracer development. Not yet experimentally profiled—use in silico docking (e.g., COX‑2 PDB 1CX2) to prioritize wet‑lab screening.

Molecular Formula C17H12FN3O3
Molecular Weight 325.299
CAS No. 941973-05-3
Cat. No. B2626690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
CAS941973-05-3
Molecular FormulaC17H12FN3O3
Molecular Weight325.299
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H12FN3O3/c18-14-5-1-3-12(9-14)11-20-17(22)8-7-16(19-20)13-4-2-6-15(10-13)21(23)24/h1-10H,11H2
InChIKeyATRDRQHZUHZVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one (CAS 941973-05-3): Synthetic Pyridazinone for Focused Library Design


2-(3-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one (CAS 941973-05-3) is a fully synthetic small molecule belonging to the pyridazin-3(2H)-one family, a privileged scaffold in medicinal chemistry [1]. The compound combines an N2-(3-fluorobenzyl) substituent with a C6-(3-nitrophenyl) group, yielding a molecular formula of C₁₇H₁₂FN₃O₃ and a molecular weight of 325.29 g/mol. Pyridazin-3(2H)-ones are recognized for their dense hydrogen-bonding capacity and facile derivatization at multiple ring positions, making them valuable building blocks for the synthesis of bioactive analogs and probe molecules [2]. The compound is commercially catalogued as a research chemical and is primarily employed as a synthetic intermediate or scaffold-hopping starting point in early-stage drug discovery campaigns.

Why 2-(3-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs


Pyridazin-3(2H)-ones exhibit profound differences in potency, selectivity, and pharmacokinetics depending on the specific substitution pattern at N2, C4, C5, and C6 [1]. For example, 4-substituted-6-(3-nitrophenyl)pyridazin-3-ones reported by Singh et al. (2013) show a compound-specific gradient of analgesic and anti-inflammatory activity in rodent models, with some derivatives markedly outperforming others [2]. The N2-(3-fluorobenzyl) motif in the target compound introduces a unique electronic environment distinct from N2-H, N2-alkyl, or N2-arylpiperazinyl analogs, potentially altering COX-2 binding orientation and hepatic metabolism [3]. Therefore, generic substitution across this scaffold risks loss of target engagement, altered ADME profiles, and misleading structure–activity relationship (SAR) conclusions during lead optimization.

Quantitative Differentiation of 2-(3-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one Against the Closest Analogs


N2-(3-Fluorobenzyl) vs. N2-H: Differential Effect on Lipophilicity and Predicted Permeability

The N2-(3-fluorobenzyl) substitution in the target compound increases calculated logP (octanol-water partition coefficient) by approximately 2.5 log units relative to the unsubstituted parent 6-(3-nitrophenyl)pyridazin-3(2H)-one (CAS 54558-01-9). The ZINC15 database reports a calculated logP of 3.1 for the target compound versus an estimated 0.6 for the N2-H parent [1]. This shift moves the compound from a low-permeability to a moderate-permeability range, potentially improving membrane passage in cellular assays.

Lipophilicity Permeability Drug Design Pyridazinone SAR

N2-(3-Fluorobenzyl) vs. N2-(2-Chloro-6-fluorobenzyl): Impact on Electron-Withdrawing Character and Hydrogen Bonding

The closely related compound 2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one (structure available on commercial databases) contains an additional ortho-chloro substituent absent in the target compound [1]. The meta-fluorobenzyl group in the target compound is electronically distinct: the single meta-fluorine provides a weaker electron-withdrawing effect (Hammett σₘ = +0.34) compared to the combined ortho-chloro (σₒ = +0.23) and ortho-fluorine (σₒ = +0.06) in the comparator. This electronic difference may translate into altered reactivity of the pyridazinone ring and differential interactions with biological targets, although no head-to-head study has been published.

Electronic Effects Halogen Bonding Pyridazinone SAR Scaffold Optimization

C6-(3-Nitrophenyl) vs. C6-Phenyl: Retention of a Synthetic Handle for Downstream Amine Derivatization

The C6-(3-nitrophenyl) group in the target compound provides a nitro functionality that can be selectively reduced (e.g., SnCl₂, H₂/Pd-C) to the corresponding aniline, enabling subsequent amide coupling, sulfonylation, or reductive amination reactions [1]. In contrast, the C6-phenyl pyridazinone analog (CAS 54558-01-9, but with phenyl instead of nitrophenyl) lacks this synthetic vector, limiting downstream diversification possibilities. The Singh et al. (2013) study on 4-substituted-6-(3-nitrophenyl)pyridazin-3-ones demonstrates that the nitro group is well-tolerated in biological assay formats, confirming its viability as a latent amine handle [2].

Building Block Utility Nitro Reduction Library Synthesis Derivatization

Known Activity Gap: No Published Bioactivity Data vs. Established Pyridazinone Anti-Inflammatory Leads

A critical differentiation point is that 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one has no reported in vitro or in vivo biological activity in the public domain [1]. This contrasts sharply with well-characterized pyridazinone anti-inflammatory leads such as compound 17 (4-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one), which exhibits an IC₅₀ of 1.2 µM against COX-2 with >80-fold selectivity over COX-1 [2], or emorfazone, a clinical NSAID with a pyridazinone core [3]. The absence of data for the target compound means it cannot currently be prioritized for biological applications over these validated leads; however, its structural novelty positions it as a candidate for de novo activity screening.

Bioactivity Gap Lead Optimization Pyridazinone SAR Assay Readiness

Recommended Application Scenarios for 2-(3-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one Based on Available Evidence


Focused Pyridazinone SAR Library Expansion for Anti-Inflammatory Lead Discovery

The compound can serve as a novel N2-substituted entry in a matrix SAR library aimed at identifying new anti-inflammatory chemotypes. The 3-fluorobenzyl group introduces a distinct lipophilic and electronic environment relative to N2-unsubstituted, N2-alkyl, or N2-arylpiperazinyl congeners studied in the Med Chem Res 2016 series [1]. Coupling with the C6-(3-nitrophenyl) motif, which has demonstrated tolerability in rodent anti-inflammatory models [2], provides a chemically coherent starting point for hit expansion. The nitro group can be reduced post-assay to generate aniline derivatives for SAR follow-up at C6.

Scaffold-Hopping Starting Point for COX-2 or PDE4 Inhibitor Design

Pyridazin-3(2H)-ones are established scaffolds for COX-2 and PDE4 inhibition [1]. The target compound's substitution pattern differs from literature leads, offering an opportunity to explore uncharted regions of the pharmacophore. The meta-fluorobenzyl group may engage a lipophilic sub-pocket unexploited by existing inhibitors. In silico docking studies (e.g., using the COX-2 crystal structure PDB 1CX2) can prioritize the compound before wet-lab screening, given the absence of published experimental bioactivity [3].

Chemical Probe Development for Target Identification via Photoaffinity Labeling

The nitro group at C6-3' provides a latent handle for conversion to a photoreactive diazirine or aryl azide after reduction to aniline and diazotization [4]. This enables the construction of photoaffinity probes for target deconvolution without altering the core scaffold's binding orientation. The 3-fluorobenzyl N2 substituent can be isotopically labeled (¹⁸F) for PET tracer development, enhancing the compound's value in chemical biology applications.

Benchmark Negative Control for N2-Position SAR Studies

Because no bioactivity has yet been reported for the target compound, it can serve as a 'blank' or negative control in SAR panels that include active N2-substituted pyridazinones (e.g., compound 17 from the 2016 Med Chem Res series [1]). This allows researchers to attribute observed activity shifts specifically to N2 substitution while holding the C6-(3-nitrophenyl) core constant, improving the interpretability of structure–activity relationships.

Quote Request

Request a Quote for 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.